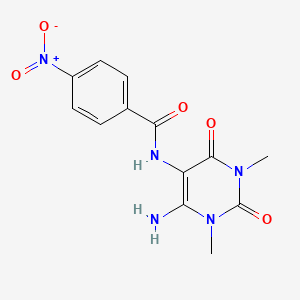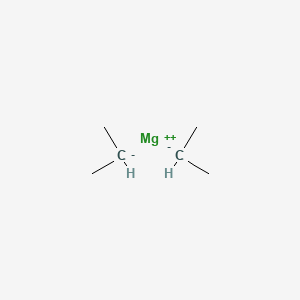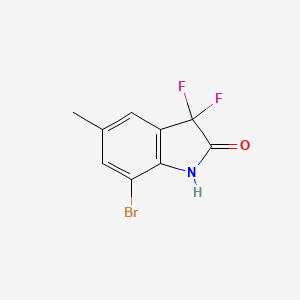
5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of methyl, bromo, and difluoro substituents on the indole core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a commercially available indole derivative.
Bromination: Introduction of the bromo group at the 7-position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of the difluoro groups at the 3-position using reagents like diethylaminosulfur trifluoride (DAST).
Methylation: Introduction of the methyl group at the 5-position using methylating agents like methyl iodide in the presence of a base.
Oxidation: Formation of the ketone at the 2-position using oxidizing agents such as Jones reagent or PCC (Pyridinium chlorochromate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.
Scientific Research Applications
5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Exploration as a potential pharmaceutical agent, particularly in drug discovery and development.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one would depend on its specific biological or chemical context. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of bromo and difluoro groups may enhance binding affinity or specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-bromo-1H-indole-2(3H)-one: Lacks the difluoro groups, which may affect its reactivity and biological activity.
7-Bromo-3,3-difluoro-1H-indole-2(3H)-one: Lacks the methyl group, potentially altering its chemical properties.
5-Methyl-3,3-difluoro-1H-indole-2(3H)-one: Lacks the bromo group, which may influence its reactivity and interactions.
Uniqueness
The combination of methyl, bromo, and difluoro substituents in 5-Methyl-7-bromo-3,3-difluoro-1H-indole-2(3H)-one imparts unique chemical and biological properties that distinguish it from other indole derivatives. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C9H6BrF2NO |
|---|---|
Molecular Weight |
262.05 g/mol |
IUPAC Name |
7-bromo-3,3-difluoro-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C9H6BrF2NO/c1-4-2-5-7(6(10)3-4)13-8(14)9(5,11)12/h2-3H,1H3,(H,13,14) |
InChI Key |
WWYISPNTRZNSCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=O)C2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B14134438.png)

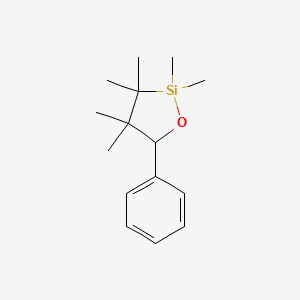
![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)
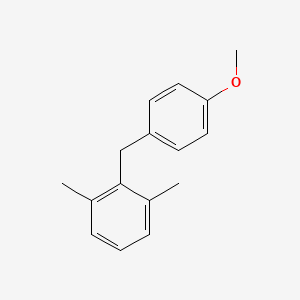
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine](/img/structure/B14134479.png)
![3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one](/img/structure/B14134489.png)
![Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14134496.png)
![sodium;(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B14134512.png)
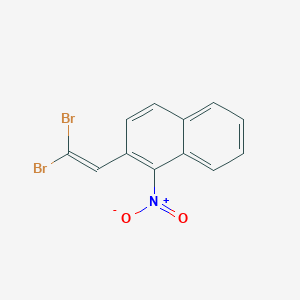
![8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134518.png)

